Cas no 1694127-16-6 (tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate)

Technical Introduction: tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate is a versatile N-Boc-protected pyrrolidine derivative featuring a propynoyl functional group. This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of complex heterocycles and bioactive molecules. The tert-butoxycarbonyl (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled synthetic transformations. The propynoyl moiety offers reactivity for click chemistry (e.g., Huisgen cycloaddition) or further functionalization via alkyne-specific reactions. Its well-defined structure and compatibility with diverse reaction conditions make it a useful building block for pharmaceutical and materials science research. Storage under inert conditions is recommended to maintain stability.
tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate structure
1694127-16-6 structure
Product name:tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate
CAS No:1694127-16-6
MF:C12H17NO3
MW:223.268283605576
CID:5711862
PubChem ID:107092011

tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate
    • tert-Butyl3-(prop-2-ynoyl)pyrrolidine-1-carboxylate
    • 1694127-16-6
    • EN300-797674
    • 1-Pyrrolidinecarboxylic acid, 3-(1-oxo-2-propyn-1-yl)-, 1,1-dimethylethyl ester
    • Inchi: 1S/C12H17NO3/c1-5-10(14)9-6-7-13(8-9)11(15)16-12(2,3)4/h1,9H,6-8H2,2-4H3
    • InChI Key: WVLUYLNKIVFCPC-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC(C(C#C)=O)C1)=O

Computed Properties

  • Exact Mass: 223.12084340g/mol
  • Monoisotopic Mass: 223.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.6Ų
  • XLogP3: 1.4

Experimental Properties

  • Density: 1.124±0.06 g/cm3(Predicted)
  • Boiling Point: 319.7±31.0 °C(Predicted)
  • pka: -3.05±0.40(Predicted)

tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-797674-5.0g
tert-butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate
1694127-16-6 95.0%
5.0g
$2858.0 2025-02-21
Enamine
EN300-797674-0.05g
tert-butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate
1694127-16-6 95.0%
0.05g
$827.0 2025-02-21
Enamine
EN300-797674-0.1g
tert-butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate
1694127-16-6 95.0%
0.1g
$867.0 2025-02-21
Enamine
EN300-797674-1.0g
tert-butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate
1694127-16-6 95.0%
1.0g
$986.0 2025-02-21
Enamine
EN300-797674-10.0g
tert-butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate
1694127-16-6 95.0%
10.0g
$4236.0 2025-02-21
Enamine
EN300-797674-0.5g
tert-butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate
1694127-16-6 95.0%
0.5g
$946.0 2025-02-21
Enamine
EN300-797674-0.25g
tert-butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate
1694127-16-6 95.0%
0.25g
$906.0 2025-02-21
Enamine
EN300-797674-2.5g
tert-butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate
1694127-16-6 95.0%
2.5g
$1931.0 2025-02-21

Additional information on tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate

Comprehensive Overview of tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate (CAS No. 1694127-16-6)

tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate (CAS No. 1694127-16-6) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound belongs to the class of pyrrolidine derivatives, which are pivotal in drug discovery due to their versatile scaffold. The presence of a tert-butyl carboxylate group and a prop-2-ynoyl moiety enhances its reactivity, making it a valuable intermediate for constructing complex molecules. Researchers often focus on its applications in click chemistry and peptide modifications, aligning with current trends in bioconjugation and targeted drug delivery.

In recent years, the demand for high-purity intermediates like tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate has surged, driven by advancements in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors. This compound’s unique structure allows for efficient cross-coupling reactions, a topic frequently searched in academic and industrial forums. Its compatibility with Cu-catalyzed azide-alkyne cycloaddition (CuAAC) further underscores its relevance in bioorthogonal chemistry, a hot topic in live-cell imaging and diagnostic probe development.

The synthesis of tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate typically involves N-Boc protection followed by acylative functionalization, a process optimized for scalability and yield. Analytical techniques such as HPLC and NMR spectroscopy are critical for verifying its purity, a common concern among purchasers. Discussions on platforms like ResearchGate often highlight its role in fragment-based drug design, where its steric and electronic properties are leveraged to modulate protein-ligand interactions.

From an SEO perspective, queries like "synthesis of pyrrolidine carboxylates" or "applications of tert-butyl esters in medicinal chemistry" reflect user interest in this compound’s utility. Its stability under ambient conditions and compatibility with green solvents also align with the growing emphasis on sustainable synthesis. Notably, the compound’s CAS No. 1694127-16-6 is frequently cross-referenced in patent literature, particularly in filings related to kinase inhibitors and GPCR modulators.

In conclusion, tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate exemplifies the intersection of structural elegance and functional adaptability in modern chemistry. Its relevance to high-impact research areas ensures continued demand, while its synthetic accessibility makes it a staple in contract research organizations (CROs) and academic labs worldwide.

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